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Piperitone

Cat. No.: B1207248
CAS No.: 6091-50-5
M. Wt: 152.23 g/mol
InChI Key: YSTPAHQEHQSRJD-UHFFFAOYSA-N
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Description

Historical Context of d-Piperitone in Chemical Research

The scientific exploration of piperitone (B146419) began in the early 20th century with its isolation from natural sources. The d-form of this compound was first identified in the oil of Cymbopogon sennaarensis by Roberts in 1915 drugfuture.com. Subsequent research led to its isolation from other plant species, including Andropogon iwarancusa in 1921 by Simonsen, and from various Mentha species by Reitsma in 1958 drugfuture.com. The racemic (dl) form was reported in Eucalyptus dives oil by Read and Smith in 1921 drugfuture.com. These early discoveries established this compound as a key constituent of numerous essential oils, paving the way for its subsequent chemical characterization and investigation into its properties and potential applications uoa.gr.

Academic Significance of d-Piperitone in Monoterpenoid Chemistry

Within the broad field of monoterpenoid chemistry, this compound holds significant academic value. As a cyclic terpene ketone, it serves as a crucial building block and intermediate in the synthesis of other important natural products and commercially valuable compounds. Notably, this compound is a primary raw material for the production of synthetic menthol (B31143) and thymol (B1683141) through reduction and oxidation reactions, respectively drugfuture.commdpi.comwikipedia.org. Its characteristic aroma also makes it a subject of study in flavor and fragrance chemistry ontosight.aidrugfuture.comfoodb.caontosight.aithegoodscentscompany.comresearchgate.netwikipedia.org. Furthermore, research has highlighted this compound's diverse biological activities, including antimicrobial, insecticidal, and anti-inflammatory effects, which are actively investigated for potential pharmaceutical and agricultural applications ontosight.aiontosight.aiontosight.airesearchgate.netjapsonline.com. Its role as a plant metabolite also contributes to its importance in phytochemistry and plant biochemistry nih.govhmdb.cacontaminantdb.ca.

Stereochemical Considerations in d-Piperitone Research

This compound is a chiral molecule, meaning it exists as stereoisomers that are non-superimposable mirror images of each other. The two primary enantiomers are d-piperitone and l-piperitone (B1209022) drugfuture.comhmdb.cafoodb.caontosight.aithegoodscentscompany.comwikipedia.orgcontaminantdb.cafoodb.caresearchgate.net. The d-form, often referred to as (S)-piperitone or alpha-piperitone, is typically dextrorotatory, exhibiting an optical rotation of approximately +49.13° drugfuture.comcontaminantdb.ca. In contrast, the l-form is levorotatory, with an optical rotation around -15.9° drugfuture.com.

The stereochemistry of this compound is of critical importance in research because enantiomers can exhibit distinct biological activities and interact differently with chiral biological targets, such as enzymes and receptors uoanbar.edu.iq. For instance, certain enzymatic pathways in microorganisms may selectively metabolize one enantiomer over the other, influencing their biological effects . Understanding and controlling the stereochemistry of this compound is therefore essential for elucidating structure-activity relationships and for developing applications where specific stereoisomers are required contaminantdb.cauoanbar.edu.iq.

Data Tables

Table 1: Physical and Chemical Properties of d-Piperitone

PropertyValueSource(s)
Molecular FormulaC₁₀H₁₆O ontosight.aidrugfuture.comnih.govhmdb.cafoodb.ca
Molecular Weight152.23 g/mol ontosight.aidrugfuture.comnih.govhmdb.cafoodb.ca
CAS Registry Number89-81-6 drugfuture.comnih.govhmdb.ca
AppearanceLiquid; Colorless to pale yellow liquid drugfuture.comfoodb.caontosight.ai
OdorPeppermint-like, minty ontosight.aidrugfuture.comontosight.aithegoodscentscompany.comresearchgate.net
Boiling Point232-235 °C (at 760 mmHg) drugfuture.comnih.gov
Density0.9344 g/cm³ (at 20°C) drugfuture.com
Refractive Index1.4848 (n<0xE1><0xB5><0xA0>²⁰) drugfuture.com
Optical Rotation+49.13° (at 20°C) drugfuture.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16O B1207248 Piperitone CAS No. 6091-50-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-6-propan-2-ylcyclohex-2-en-1-one
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InChI

InChI=1S/C10H16O/c1-7(2)9-5-4-8(3)6-10(9)11/h6-7,9H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

YSTPAHQEHQSRJD-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC1=CC(=O)C(CC1)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C10H16O
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DSSTOX Substance ID

DTXSID7052604
Record name Piperitone
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Molecular Weight

152.23 g/mol
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Physical Description

Solid, clear, light yellowish to yellow liquid
Record name Piperitone
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Boiling Point

233.00 to 235.00 °C. @ 760.00 mm Hg
Record name Piperitone
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Solubility

very slightly, insoluble in water; soluble in alcohol
Record name Piperitone
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Density

0.929-0.934
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CAS No.

89-81-6
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Melting Point

< 25 °C
Record name Piperitone
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Synthetic Methodologies and Chemical Transformations

Derivatization Strategies and Analogue Synthesis

The derivatization of d-piperitone involves modifying its core structure to create analogues with altered chemical and biological properties. Key strategies include the formation of epoxides, lactones, and other p-menthane (B155814) derivatives.

The epoxidation of the α,β-unsaturated double bond in d-piperitone is a significant transformation. Typically, this is achieved using peroxy acids or hydrogen peroxide under specific conditions. For instance, the reaction of purified piperitone (B146419) with 30% hydrogen peroxide in methanol (B129727) at -15 °C, followed by the addition of aqueous sodium hydroxide (B78521) while maintaining the temperature below 0 °C, yields this compound epoxide ijisrt.com. Alkaline hydrogen peroxide oxidation of (-)-piperitone has been shown to produce a mixture of epoxides, with a preference for the trans-alkyl group configuration rsc.org. These epoxides can undergo equilibration via enolization under basic reaction conditions rsc.org. Piperitenone (B1678436) oxide, a structurally related compound, is also synthesized via epoxidation of piperitenone using hydrogen peroxide under weak basic conditions jst.go.jpjst.go.jp.

Table 2.3.1.1: Synthesis of this compound Epoxides

Starting MaterialReagent(s)ConditionsProduct(s)YieldReference
d-Piperitone30% Hydrogen Peroxide (H₂O₂), Methanol, NaOH-15 °C, then < 0 °CThis compound epoxideN/A ijisrt.com
(-)-PiperitoneAlkaline hydrogen peroxideN/AMixture of (+)- and racemic epoxide (preferential trans-alkyl groups)N/A rsc.org
PiperitenoneHydrogen peroxide (H₂O₂), weak basic conditionsN/A(±)-Piperitenone oxideN/A jst.go.jpjst.go.jp

The synthesis of halogenated lactones derived from this compound often involves multi-step procedures starting from piperitols, which can be obtained from this compound researchgate.netrsc.orgnih.govacs.orgplos.org. A common route includes the Claisen-Johnson rearrangement of piperitols to unsaturated esters, followed by halolactonization of these esters or their corresponding acids researchgate.netrsc.org. For example, the reaction can yield δ-chloro-γ-lactones and γ-chloro-δ-lactones rsc.org. These transformations introduce both a lactone moiety and a halogen atom, significantly altering the molecule's properties, often enhancing its biological activity, such as antifeedant effects against insects researchgate.netrsc.orgrsc.orgmdpi.com.

Table 2.3.2.1: Synthesis of Halogenated this compound Lactones

Starting Material (derived from this compound)Key Transformation StepsProduct TypeExample Halogenated LactonesReference
Racemic/Optically active cis- and trans-piperitolsClaisen-Johnson rearrangement, HalolactonizationHalogenated γ,δ-unsaturated esters/acids, then Halolactonesδ-chloro-γ-lactone, γ-chloro-δ-lactone researchgate.netrsc.orgrsc.org
Racemic/Optically active cis- and trans-piperitolsClaisen-Johnson rearrangement, Epoxidation, Acidic lactonizationHydroxy lactones (related to halolactones in terms of modification)δ-hydroxy-γ-lactones nih.govacs.orgplos.orgmdpi.com

d-Piperitone serves as a foundational molecule for synthesizing various other p-menthane derivatives. A primary example is its conversion into menthol (B31143) and thymol (B1683141). The reduction of this compound using hydrogen gas in the presence of a nickel catalyst yields menthol smolecule.comwikipedia.org. Oxidation with iron(III) chloride and acetic acid converts this compound to thymol smolecule.comwikipedia.org. Furthermore, reduction with lithium aluminum hydride (LiAlH₄) can produce cis- and trans-piperitols rsc.org. In specific biological contexts, (+)-piperitone has been identified as a biosynthetic intermediate for p-menthane monoterpenoids in Pelargonium graveolens, suggesting its role in natural product biosynthesis pathways ub.edu. This compound oxide can also undergo rearrangement reactions, such as with zinc bromide, to yield diosphenol oup.com.

Table 2.3.3.1: Synthesis of Other p-Menthane Derivatives from this compound

Starting MaterialTransformation TypeReagent(s) / CatalystProduct(s)Key ConditionsReference
d-PiperitoneReductionH₂, Ni catalystMentholN/A smolecule.comwikipedia.org
d-PiperitoneOxidationFeCl₃, Acetic acidThymolN/A smolecule.comwikipedia.org
(-)-PiperitoneReductionLiAlH₄cis- and trans-piperitolsEther-alcohol solution rsc.org
d-PiperitoneCatalytic HydrogenationNi catalystIsomenthone (B49636), MenthoneHigh pressure (18 atm), 140°C rsc.org
This compound oxideRearrangementZnBr₂DiosphenolBoiling benzene oup.com

Chemical Reduction and Oxidation Transformations

This compound undergoes various reduction and oxidation reactions, altering its functional groups and saturation levels.

Reduction: The reduction of this compound primarily targets its carbonyl group and the carbon-carbon double bond. Catalytic hydrogenation, often employing nickel catalysts, reduces the double bond and carbonyl group to yield menthol smolecule.comwikipedia.org. Under different conditions or with different catalysts, such as palladium, or at higher pressures, hydrogenation can lead to isomenthone or menthone rsc.org. The use of reducing agents like lithium aluminum hydride (LiAlH₄) can selectively reduce the carbonyl group, yielding piperitols (alcohols), specifically cis- and trans-piperitols, with a stereochemical preference for the trans isomer rsc.org.

Oxidation: Oxidation reactions on this compound can target its double bond or carbonyl group, or lead to ring modifications. As mentioned, epoxidation of the double bond is a key transformation ijisrt.comrsc.org. Oxidation with reagents like iron(III) chloride in acetic acid converts this compound to thymol smolecule.comwikipedia.org. Oxidative degradation can also occur under certain acidic conditions, leading to different product structures . The Wharton reaction, involving the heating of keto-epoxides with hydrazine, can transform this compound oxide into p-menth-2-ene-1-ols cftri.res.in.

Table 2.4.1: Key Reduction and Oxidation Transformations of this compound

Transformation TypeStarting MaterialReagent(s) / CatalystProduct(s)Key ConditionsReference
Reductiond-PiperitoneH₂, Ni catalystMentholN/A smolecule.comwikipedia.org
Reductiond-PiperitoneLiAlH₄cis- and trans-piperitolsEther-alcohol solution rsc.org
Reductiond-PiperitoneNi catalystIsomenthone, MenthoneHigh pressure (18 atm), 140°C rsc.org
Oxidationd-PiperitoneFeCl₃, Acetic acidThymolN/A smolecule.comwikipedia.org
Oxidation (Epoxidation)d-PiperitoneH₂O₂, Methanol, NaOHThis compound epoxide-15 °C, then < 0 °C ijisrt.com
Oxidation (Epoxidation)(-)-PiperitoneAlkaline hydrogen peroxideThis compound epoxidesN/A rsc.org
Oxidation (Degradation)d-PiperitoneAcidic conditions5-methyl-3-isopropyl-2-oxo-cyclohexyl acetateN/A
Rearrangement (of Oxide)This compound oxideZnBr₂DiosphenolBoiling benzene oup.com

Compound List

d-Piperitone

l-Piperitone (B1209022)

this compound epoxide

Piperitenone oxide

Halogenated this compound lactones

p-Menthane derivatives

Menthol

Thymol

cis-Piperitol

trans-Piperitol

Isomenthone

Menthone

Diosphenol

Biosynthetic Pathways and Enzymatic Mechanisms

Overview of Monoterpenoid Biosynthesis Pathways

Monoterpenoids, including d-Piperitone, are a class of C10 isoprenoids synthesized in plants, with their biosynthesis localized within specialized structures such as the glandular trichomes of peppermint (Mentha x piperita) nih.govproquest.comnih.gov. The fundamental building blocks for all isoprenoids, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP), are primarily produced via the plastidial 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway nih.govfrontiersin.org.

The key steps in the general pathway are as follows:

Precursor Formation : Pyruvate and glyceraldehyde-3-phosphate are converted through a series of enzymatic steps in the MEP pathway to generate IPP and DMAPP nih.gov.

Chain Elongation : Geranyl diphosphate (GPP) synthase, a short-chain prenyltransferase, catalyzes the condensation of one molecule of IPP with one molecule of DMAPP. This reaction forms the C10 precursor, geranyl diphosphate (GPP), which is the universal precursor for all monoterpenes nih.govfrontiersin.org.

Cyclization : The linear GPP molecule is then transformed into a variety of cyclic structures by a class of enzymes known as monoterpene cyclases or synthases. In the case of p-menthane (B155814) monoterpenes like d-Piperitone, the key initial cyclization is the conversion of GPP to (-)-limonene (B1674923), a reaction catalyzed by (-)-limonene synthase nih.gov. This cyclization is considered the committed step in the biosynthesis of this specific branch of monoterpenes in mints nih.govproquest.com.

This foundational pathway provides the essential precursor, (-)-limonene, which then undergoes a series of specific enzymatic modifications to yield d-Piperitone and other related monoterpenoids.

Specific Enzymatic Steps in d-Piperitone Biosynthesis

Following the formation of the initial cyclic olefin, (-)-limonene, a cascade of specific enzymatic reactions occurs to introduce oxygen functionalities and modify the carbon skeleton, leading to d-Piperitone. The pathway is intricately linked with the biosynthesis of other p-menthane monoterpenes such as menthol (B31143) and menthone in Mentha species.

Role of Cytochrome P450 Enzymes

Cytochrome P450 monooxygenases (CYPs) are crucial for the functionalization of the limonene (B3431351) backbone. These heme-containing enzymes catalyze regio- and stereospecific hydroxylation reactions, which are often the first steps in diversifying the monoterpene profile.

Limonene Hydroxylation : In the pathway leading to p-menthane ketones, (-)-limonene is hydroxylated at the C3 position by the enzyme (-)-limonene-3-hydroxylase, a specific cytochrome P450 enzyme nih.gov. This reaction yields (-)-trans-isopiperitenol (B1216475). The localization of this enzyme is associated with the endoplasmic reticulum within the secretory cells of mint glands nih.gov.

This initial hydroxylation is a critical step that dictates the subsequent downstream modifications leading to ketones like piperitone (B146419).

Monoterpene Reductase Activity

Reductases play a vital role in the saturation of double bonds within the monoterpene intermediates. These enzymes typically utilize NADPH as a cofactor to carry out the reduction reactions.

Dehydrogenation : Following hydroxylation, the allylic alcohol (-)-trans-isopiperitenol is oxidized to the corresponding α,β-unsaturated ketone, (-)-isopiperitenone. This step is catalyzed by a specific dehydrogenase, (-)-trans-isopiperitenol dehydrogenase (IPD), which has been localized to the mitochondria of secretory cells nih.gov.

Reduction of the Endocyclic Double Bond : The key step leading towards the p-menthan-3-one series is the reduction of the endocyclic double bond of (-)-isopiperitenone. This reaction is catalyzed by (-)-isopiperitenone reductase (IPR), an NADPH-dependent enzyme. The product of this reduction is (+)-cis-isopulegone.

The activity of these reductases is essential for creating the saturated ketone backbone characteristic of compounds like menthone and the partially unsaturated structure of this compound.

Isopulegone Isomerase Involvement

The final steps leading to the formation of key intermediates involve isomerization.

Isomerization to Pulegone (B1678340) : (+)-cis-Isopulegone undergoes an isomerization reaction where the isopropenyl double bond shifts into conjugation with the ketone carbonyl group. This reaction, mediated by (+)-cis-isopulegone isomerase, forms (+)-pulegone. (+)-Pulegone is a major branch-point intermediate in the biosynthesis of menthol and other related ketones in peppermint nih.gov. d-Piperitone (p-menth-1-en-3-one) is structurally very similar to pulegone (p-menth-4(8)-en-3-one), differing only in the position of a double bond, and its biosynthesis is understood to proceed through these common intermediates.

The following table summarizes the core enzymatic steps starting from the universal monoterpene precursor.

StepPrecursorEnzymeProductEnzyme ClassCellular Location
1 Geranyl Diphosphate (GPP)(-)-Limonene Synthase(-)-LimoneneTerpene Synthase (Cyclase)Leucoplast
2 (-)-Limonene(-)-Limonene-3-Hydroxylase(-)-trans-IsopiperitenolCytochrome P450Endoplasmic Reticulum
3 (-)-trans-Isopiperitenol(-)-trans-Isopiperitenol Dehydrogenase(-)-IsopiperitenoneDehydrogenaseMitochondria
4 (-)-Isopiperitenone(-)-Isopiperitenone Reductase(+)-cis-IsopulegoneReductaseCytoplasm
5 (+)-cis-Isopulegone(+)-cis-Isopulegone Isomerase(+)-PulegoneIsomeraseCytoplasm

This table outlines the primary pathway leading to the key intermediate (+)-pulegone, from which d-Piperitone and other p-menthane ketones are derived.

Precursor Incorporation Studies in Biosynthesis

The elucidation of biosynthetic pathways heavily relies on precursor incorporation studies using isotopically labeled compounds. These experiments provide direct evidence of the metabolic flow from a precursor to a final product. In the context of Mentha monoterpenes, several such studies have been conducted.

Deuterium Labeling : More specific investigations have involved the synthesis and use of deuterium-labeled monoterpenes. For instance, regioselectively deuterated isotopomers of pulegone, menthone, and isomenthone (B49636) have been synthesized for use in biogenetic studies within Mentha x piperita acs.orgresearchgate.net. By feeding these labeled precursors to the plant tissue and analyzing the products using techniques like enantioselective multidimensional gas chromatography/mass spectrometry (enantio-MDGC/MS), researchers can trace the stereospecific transformations and metabolic fate of these intermediates acs.orgresearchgate.net. These labeled ketones are considered highly valuable substrates for clarifying the intricate steps of terpenoid biosynthesis acs.orgresearchgate.net.

While specific studies focusing solely on the incorporation of labeled precursors into d-Piperitone are not extensively detailed in the literature, the established methodologies and results for closely related ketones like pulegone and menthone in the same plant systems provide a robust framework for understanding its formation.

Regulation of d-Piperitone Biosynthesis in Plants

The production and accumulation of d-Piperitone, like other monoterpenes, are subject to complex regulatory controls at multiple levels. These mechanisms ensure that secondary metabolite production is coordinated with plant development and responsive to environmental cues.

Developmental Regulation : The biosynthesis of monoterpenes in peppermint is strictly regulated by leaf development. The highest activity of biosynthetic enzymes and the peak rate of monoterpene production occur in young, expanding leaves, typically between 12 and 20 days of age nih.govproquest.com. In vitro assays of the enzymes involved in the pathway confirm that their activities are highest during this developmental window, after which they decline sharply nih.gov.

Transcriptional Control : There is strong evidence that the developmental regulation of monoterpene biosynthesis is controlled primarily at the level of gene expression. Studies on limonene synthase, the enzyme for the committed step, show that the levels of enzyme activity, the amount of enzyme protein, and the abundance of its corresponding mRNA transcript are all tightly correlated throughout leaf development nih.govproquest.com. This coordinated transcriptional activation appears to extend to most of the genes encoding the early pathway enzymes proquest.com.

Environmental and Hormonal Factors : The composition of essential oils can be significantly influenced by external factors.

Elicitors : The plant hormone methyl jasmonate (MJ) is a known elicitor of secondary metabolism. In Mentha arvensis, treatment with MJ was found to significantly increase the content of pulegone, a key intermediate in the pathway, suggesting that hormonal signals can modulate the metabolic flux frontiersin.org.

Abiotic Stress : Environmental factors such as light, temperature, water availability, and soil salinity can alter the chemical profile of essential oils in Lamiaceae species nih.govnih.govkirj.ee. For example, increased growing temperatures can alter the ratio of monoterpenes to sesquiterpenes, and soil salinity can induce changes in the primary compounds synthesized nih.gov. These factors can influence enzyme activity and gene expression, thereby regulating the final accumulation of specific compounds like d-Piperitone. The variation in this compound content (0.8–5.9%) in peppermint oils from different geographical locations further highlights the influence of environmental and genetic factors.

This multi-level regulation allows the plant to fine-tune the production of d-Piperitone and other volatile compounds in response to both internal developmental programs and external stimuli.

Comparative Biosynthetic Analysis across Plant Genera

The biosynthesis of the monoterpene d-piperitone, while originating from the common precursor geranyl diphosphate (GPP), displays notable divergences in its enzymatic pathways across different plant genera. This analysis focuses on a comparative examination of the biosynthetic routes in three prominent d-piperitone-producing genera: Mentha, Cymbopogon, and Eucalyptus. These genera belong to distinct plant families—Lamiaceae, Poaceae, and Myrtaceae, respectively—and showcase the evolutionary variations in secondary metabolite production.

In the well-studied genus Mentha (mints), the biosynthesis of d-piperitone is a key step in the pathway leading to menthol and carvone. The process is initiated by the cyclization of GPP to form the precursor (-)-limonene, a reaction catalyzed by the enzyme (-)-limonene synthase. Following this, a stereospecific hydroxylation of (-)-limonene at the C3 position is carried out by a cytochrome P450 monooxygenase, known as (-)-limonene-3-hydroxylase, which yields (-)-trans-isopiperitenol. The final step to produce this compound is the oxidation of this alcohol intermediate, facilitated by the NAD-dependent enzyme (-)-trans-isopiperitenol dehydrogenase.

The genus Cymbopogon , which includes aromatic grasses like lemongrass, also produces this compound, although the specific enzymatic details are less characterized than in Mentha. Transcriptome analyses of species such as Cymbopogon flexuosus have identified numerous candidate genes for monoterpene biosynthesis, including various terpene synthases (TPS), alcohol dehydrogenases (ADH), and aldo-keto reductases (AKR) nih.gov. While a specific limonene synthase or a direct pathway as seen in Mentha has not been fully elucidated for this compound formation in this genus, it is hypothesized that a similar sequence of cyclization, hydroxylation, and oxidation occurs, likely catalyzed by analogous but distinct enzymes. The chemical profile of essential oils from species like Cymbopogon schoenanthus shows high concentrations of this compound, suggesting an efficient, though currently less understood, biosynthetic pathway nih.govmdpi.comnih.gov.

In the case of Eucalyptus , particularly the species Eucalyptus dives (broad-leaved peppermint), this compound is a major component of the essential oil ijres.org. The genus Eucalyptus is known for its vast array of terpene synthases, which contribute to its diverse essential oil profiles researchgate.netnih.gov. While the direct enzymatic pathway to this compound in Eucalyptus has not been as extensively detailed as in Mentha, it is presumed to follow a similar pattern involving a monoterpene synthase to create a cyclic precursor, followed by hydroxylation and dehydrogenation steps. The enzymes responsible for these transformations in Eucalyptus are likely to be functionally similar to those in Mentha but would have evolved independently within the Myrtaceae family, leading to potential differences in substrate specificity and reaction kinetics.

The following interactive table provides a comparative overview of the key enzymatic steps and the corresponding enzymes (or putative enzyme classes) involved in the biosynthesis of d-piperitone in these three genera.

Plant GenusEnzyme Class/Enzyme NameFunctionSubstrateProduct
Mentha (-)-Limonene SynthaseCyclization of GPPGeranyl diphosphate(-)-Limonene
Mentha (-)-Limonene-3-hydroxylase (Cytochrome P450)Hydroxylation(-)-Limonene(-)-trans-Isopiperitenol
Mentha (-)-trans-Isopiperitenol DehydrogenaseOxidation(-)-trans-Isopiperitenold-Piperitone
Cymbopogon Terpene Synthase (TPS) (putative)Cyclization of GPPGeranyl diphosphateCyclic Monoterpene Intermediate
Cymbopogon Cytochrome P450 Monooxygenase (putative)HydroxylationCyclic Monoterpene IntermediateMonoterpenol Intermediate
Cymbopogon Alcohol Dehydrogenase (ADH) (putative)OxidationMonoterpenol Intermediated-Piperitone
Eucalyptus Monoterpene Synthase (putative)Cyclization of GPPGeranyl diphosphateCyclic Monoterpene Intermediate
Eucalyptus Cytochrome P450 Monooxygenase (putative)HydroxylationCyclic Monoterpene IntermediateMonoterpenol Intermediate
Eucalyptus Alcohol Dehydrogenase (putative)OxidationMonoterpenol Intermediated-Piperitone

This comparative analysis underscores the conserved fundamental strategy of cyclization, hydroxylation, and oxidation in the biosynthesis of this compound, while also highlighting the recruitment of distinct enzymes in different plant lineages to achieve the same metabolic outcome.

Biotransformation Studies

Microbial Biotransformation of d-Piperitone

Microorganisms, including fungi and bacteria, possess diverse enzymatic capabilities that can alter the structure of d-Piperitone, leading to the formation of new compounds.

Several fungal species have demonstrated the capacity to biotransform d-Piperitone. Studies have utilized various fungal strains to investigate these transformations, identifying specific products and yields.

Fungal Biotransformation of d-Piperitone:

Botrytis cinerea AM235 was found to transform racemic piperitone (B146419) into 7-hydroxythis compound as the sole product ebi.ac.uk.

Other fungal strains, including Absidia cylindrospora AM336, Absidia coerulea AM93, and Absidia glauca AM177, also transformed racemic this compound into more polar metabolites, though specific structures were not detailed in all cases ebi.ac.uk.

Endophytic fungi isolated from Piper aduncum L. have shown biotransformation activity. Specifically, strain EC19 transformed this compound into 6-hydroxy-piperitone with a reported 100% biotransformation yield researchgate.net. Other strains, EC46 and EC49, also exhibited biotransformation capabilities researchgate.net.

Earlier research by Rensburg et al. (1997), cited in researchgate.net, reported the transformation of this compound into trans-6-hydroxy-piperitone with yields of 20% and 40%.

Pro-actinomyces roseus, Fusarium species, and Aspergillus niger have also been examined for their ability to transform this compound, yielding various products semanticscholar.org.

While fungal systems have shown significant activity in transforming d-Piperitone, bacterial involvement in its direct biotransformation appears less extensively documented in the reviewed literature.

Rhodococcus erythropolis DCL14, studied for limonene (B3431351) degradation, was noted not to oxidize this compound nih.gov.

In the context of bacterial metabolism, Enterobacter cloacae has been observed to metabolize nitrofurantoin, with this compound influencing this process by reducing nitroreductase activity and enhancing nitrofurantoin's antibacterial effects tandfonline.comtandfonline.com. This interaction highlights a role for this compound in bacterial metabolic modulation rather than direct biotransformation of this compound itself.

The biotransformation of d-Piperitone by microbial systems has led to the identification of several hydroxylated derivatives.

Key Biotransformation Products:

6-hydroxy-piperitone researchgate.net

trans-6-hydroxy-piperitone researchgate.net

7-hydroxythis compound ebi.ac.uk

An epoxide of undefined stereochemistry has also been suggested from the epoxidation of (±)-piperitone researchgate.net.

Table 1: Microbial Biotransformation of d-Piperitone (Fungal Systems)

MicroorganismBiotransformation Product(s)Yield/NotesReference(s)
Botrytis cinerea AM2357-hydroxythis compoundIdentified as the sole product ebi.ac.uk
Absidia cylindrospora AM336MetabolitesNot specified ebi.ac.uk
Absidia coerulea AM93MetabolitesNot specified ebi.ac.uk
Absidia glauca AM177MetabolitesNot specified ebi.ac.uk
Endophytic Fungi (EC19)6-hydroxy-piperitone100% yield researchgate.net
Endophytic Fungi (EC46, EC49)MetabolitesBiotransformation capability reported researchgate.net
Pro-actinomyces roseusTransformation ProductsNot specified semanticscholar.org
Fusarium speciesTransformation ProductsNot specified semanticscholar.org
Aspergillus nigerTransformation ProductsNot specified semanticscholar.org
Rensburg et al. (1997) cited in researchgate.nettrans-6-hydroxy-piperitone20% and 40% yields reported researchgate.net

Mammalian Metabolic Pathways of d-Piperitone

While direct mammalian metabolic pathways of d-Piperitone are not extensively detailed in the provided snippets, its involvement in broader metabolic processes and its interaction with drug-metabolizing enzymes have been investigated.

Specific metabolic intermediates resulting from the breakdown of d-Piperitone in mammalian systems have not been clearly elucidated in the reviewed literature. However, d-Piperitone has been associated with lipid metabolism, including lipid transport and fatty acid metabolism foodb.cahmdb.ca.

Research has indicated that d-Piperitone can influence the activity of mammalian drug-metabolizing enzymes, particularly those in Phase I and Phase II metabolism.

Interaction with Drug-Metabolizing Enzymes in Mice:

Studies in mice have shown that oral administration of this compound can significantly elevate the activities of certain Cytochrome P450 (CYP) enzymes, including 7-ethoxyresorufin (B15458) O-deethylase (EROD) and 7-pentoxyresorufin O-depentylase (PROD) nii.ac.jp. The activity of 7-methoxyresorufin O-demethylase (MROD) was not significantly affected nii.ac.jp.

this compound also demonstrated an ability to increase the activities of Phase II enzymes, specifically glutathione (B108866) S-transferase (GST) and quinone reductase (QR) nii.ac.jp.

Potential involvement of epoxidases in the transformation of this compound, leading to an oxide product, has been suggested, analogous to pathways observed for related compounds like piperitenone (B1678436) researchgate.net.

Table 2: Effects of d-Piperitone on Mammalian Drug-Metabolizing Enzymes (in mice)

Enzyme SystemSpecific EnzymeEffect of this compound (at 200 mg/kg)Reference(s)
Phase I EnzymesERODSignificantly elevated nii.ac.jp
MRODNo significant effect reported nii.ac.jp
PRODSignificantly elevated nii.ac.jp
Phase II EnzymesGSTIncreased (1.76-fold) nii.ac.jp
QRIncreased (1.18-fold) nii.ac.jp

Note: The data in Table 2 describes the influence of this compound on the activity of these enzymes, rather than detailing the specific enzymes responsible for this compound's own metabolism.

Compound List:

d-Piperitone / this compound

Pulegone (B1678340)

Menthone

Piperitenone

this compound oxide

Piperitenone oxide

Isopulegone

Limonene

Limonene-1,2-epoxide

Limonene-1,2-diol

1-hydroxy-2-oxolimonene

(4S)-carveol

Perillyl alcohol

Isopulegol

Perillyl aldehyde

Perillic acid

3-isopropenylpimelyl-CoA

Limonene-1,2-diol dehydrogenase

Dillapiol

trans-ocimene

Terpinen-4-ol

6-hydroxy-piperitone

trans-6-hydroxy-piperitone

7-hydroxythis compound

(±)-piperitone

(R)-(+)-piperitone

(S)-(-)-piperitone

(±)-limonene

(+)-limonene

(-)-limonene (B1674923)

(+)-trans-isopiperitenol

p-1,8-menthadien-4-ol

(-)-trans-isopiperitenol (B1216475)

carveol (B46549)

α-pinene

β-pinene

3-carene (B45970)

α-terpineol

isoterpineol

1,8-cineole

1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-6-ol

1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-6-one

Nitrofurantoin

Furanidazole

4-nitrobenzoic acid

4-aminobenzoic acid

Precocenes I and II

3-acetyldeoxynivalenol (B190510)

Deoxynivalenol (DON)

Tyrosol

Rotundifolone

3-carvomenthenone

Cyclohexenone

Methylcyclohexenone

Seudenone

Geraniol

Nerol

Myrcene

Camphene

Limonoids (e.g., azadirachtin)

Steroids

Nitazoxanide

Metronidazole

Furazolidone

BHT (Butylated hydroxytoluene)

Structure Activity Relationship Sar Investigations

Methodologies for SAR Determination

The determination of the structure-activity relationship for d-piperitone and its analogues involves a combination of computational and experimental techniques. These methodologies aim to identify the key structural motifs responsible for the observed biological effects.

Quantitative Structure-Activity Relationship (QSAR) studies are a prominent computational approach. Although specific QSAR models for d-piperitone are not extensively documented in publicly available literature, the principles of this methodology are widely applied to similar monoterpenoids. A typical QSAR study involves the following steps:

Data Set Compilation : A series of d-piperitone analogues with varying structural modifications and their corresponding biological activities (e.g., IC50 values for antimicrobial or insecticidal activity) are collected.

Molecular Descriptor Calculation : A wide range of molecular descriptors, including electronic, steric, hydrophobic, and topological properties, are calculated for each analogue.

Model Development : Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a mathematical model that correlates the molecular descriptors with the biological activity.

Model Validation : The predictive power of the QSAR model is rigorously validated using internal and external validation techniques.

Molecular Docking is another powerful computational tool used to investigate the interaction of d-piperitone and its derivatives with specific biological targets at the molecular level. This technique predicts the preferred orientation and binding affinity of a ligand to a receptor or enzyme. By visualizing the binding mode, researchers can understand the key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the biological activity. This understanding can then guide the design of new analogues with improved efficacy.

Experimental Approaches are essential for validating the predictions from computational models and for discovering new active compounds. These include:

Synthesis of Analogues : Chemical synthesis is employed to create a library of d-piperitone derivatives with systematic modifications to the parent structure.

In Vitro and In Vivo Biological Assays : The synthesized compounds are then tested in a variety of biological assays to determine their activity. These assays can range from enzyme inhibition studies to cell-based assays and testing in whole organisms.

Influence of Stereochemistry on Biological Activity

Stereochemistry plays a pivotal role in the biological activity of chiral molecules like d-piperitone. The spatial arrangement of atoms can significantly affect how a molecule interacts with its biological target, which is often also chiral.

While direct comparative studies on the biological activities of d-piperitone and its enantiomer, l-piperitone (B1209022), are limited, research on their derivatives provides strong evidence for the importance of stereochemistry. For instance, in a study on piperitenone (B1678436) oxide, a derivative of piperitone (B146419), the (+)-enantiomer demonstrated stronger differentiation-inducing activity compared to the (–)-enantiomer. This suggests that the specific stereochemical configuration is a critical determinant of its biological function.

Furthermore, investigations into the feeding deterrent activity of lactone derivatives of this compound have also highlighted the significance of stereoisomerism. The comparison of the biological activity of opposite enantiomers of these derivatives indicated that stereochemistry influences their efficacy as antifeedants.

These findings underscore the principle that the three-dimensional structure of d-piperitone and its derivatives is a key factor in their interaction with biological systems, and even minor changes in stereochemistry can lead to significant differences in biological response.

Impact of Functional Group Modifications on Biological Efficacy

Modification of the functional groups in the d-piperitone scaffold has been shown to have a profound impact on its biological efficacy. The introduction of new functionalities can alter the molecule's polarity, steric profile, and ability to interact with biological targets, thereby modulating its activity.

One notable modification is the epoxidation of the double bond in the cyclohexenone ring to form This compound oxide . This transformation introduces an epoxide ring, which can significantly alter the molecule's reactivity and biological properties. This compound oxide has been investigated for various biological activities, and its efficacy is dependent on the stereochemistry of the epoxide ring.

Another important class of derivatives is the halolactones derived from this compound. The synthesis of these compounds involves the introduction of both a lactone ring and a halogen atom (e.g., chlorine, bromine, or iodine). Studies on the feeding deterrent activity of these halolactones against certain insects have shown that they can be potent antifeedants. The nature of the halogen atom and the stereochemistry of the lactone ring are critical for this activity.

The conversion of this compound into these derivatives demonstrates that targeted functional group modifications can lead to compounds with enhanced or novel biological activities.

Table 1: Impact of Functional Group Modifications on the Biological Activity of d-Piperitone Derivatives

Parent Compound Derivative Functional Group Modification Observed Biological Activity
d-Piperitone This compound Oxide Epoxidation of the C=C double bond Differentiation-inducing activity
d-Piperitone Halolactones Addition of a lactone ring and a halogen Feeding deterrent activity

Comparative SAR Studies with d-Piperitone Analogues and Derivatives

A comparison between d-piperitone and its oxygenated derivatives, such as This compound oxide and piperitenone oxide , reveals that the introduction of an oxygen-containing functional group can significantly influence biological activity. As mentioned earlier, (+)-piperitenone oxide exhibits potent differentiation-inducing activity, highlighting the importance of both the epoxide group and its stereochemistry.

Furthermore, the conversion of the ketone group in this compound to a lactone in the halolactone derivatives leads to a class of compounds with pronounced feeding deterrent properties. This suggests that the carbonyl group of the lactone and the presence of a halogen are key features for this specific biological effect.

A systematic comparison of these derivatives allows for the development of a preliminary SAR model for d-piperitone. For instance, it can be inferred that the cyclohexenone ring is a crucial scaffold and that modifications at the double bond and the ketone functionality can lead to a diverse range of biological activities.

Table 2: Comparative Biological Activity of d-Piperitone and its Derivatives

Compound Key Structural Features Primary Biological Activity Profile
d-Piperitone Cyclohexenone with isopropyl and methyl groups Baseline biological activities (e.g., antimicrobial, insecticidal)
(+)-Piperitenone Oxide Epoxide ring, additional double bond Potent differentiation-inducing activity
This compound-derived Halolactones Lactone ring, halogen atom Strong feeding deterrent activity

Future SAR studies should focus on synthesizing a broader range of d-piperitone analogues with systematic modifications to the alkyl substituents, the position of the double bond, and the ketone functionality. This, combined with robust biological testing and computational modeling, will enable the development of a more comprehensive understanding of the SAR of this important natural product.

Advanced Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the precise structure of d-Piperitone. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the molecular framework, including the connectivity of atoms and the chemical environment of each nucleus.

Key ¹H NMR signals for d-Piperitone have been reported, aiding in its identification. For instance, characteristic signals include a multiplet around δ 2.50–2.45 ppm, often assigned to a proton at position 4 (H-4ax), and a doublet around δ 1.25 ppm with a coupling constant of 6.8 Hz, indicative of the isopropyl methyl groups . The ¹³C NMR spectrum offers further structural confirmation, with specific chemical shifts for its carbons. For example, the allylic methyl carbon (C7) appears at approximately 51.7 ppm, while the saturated carbons (C4, C5, C6, C1, C9, and C10) range from 18.2 to 30.8 ppm, consistent with the piperitone (B146419) structure researchgate.net. Additionally, a singlet at 7.2 ppm in the ¹H NMR spectrum corresponds to the hydrogen atom on carbon 2 researchgate.net.

Table 6.1.1: Representative ¹H NMR Chemical Shifts for d-Piperitone

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Notes
H-4ax 2.50–2.45 m N/A Axial proton at C4
Isopropyl Methyls 1.25 d 6.8 Two methyl groups of the isopropyl moiety
H-2 7.2 s N/A Hydrogen on the alkene at C2

Note: Specific assignments and values may vary slightly depending on the solvent and experimental conditions.

Mass Spectrometry (MS) Applications in Research

Mass spectrometry (MS) is vital for determining the molecular weight and fragmentation patterns of d-Piperitone, providing further evidence for its structure and purity. Electron Impact (EI) ionization is commonly used.

The molecular weight of d-Piperitone (C₁₀H₁₆O) is approximately 152.23 g/mol nih.gov. Under EI conditions, the molecular ion (M⁺) at m/z 152 may not always be the base peak but is a critical indicator of the compound's molecular mass msu.edu. Fragmentation patterns can arise from alpha-cleavage, loss of methyl radicals, or retro-Diel-Alder rearrangements, yielding characteristic fragment ions that aid in identification msu.edu. For instance, the loss of a methyl radical can lead to an ion at m/z 95, and other homologues can be observed at masses 14 units lower msu.edu. GC-MS analysis is particularly useful, as it couples the separation power of gas chromatography with the identification capabilities of mass spectrometry, allowing for the detection and quantification of this compound in complex mixtures nih.govlupinepublishers.comupt.ro.

Table 6.2.1: Key Mass Spectrometry Data for this compound

Property Value Notes
Molecular Formula C₁₀H₁₆O
Molecular Weight 152.23 g/mol nih.gov
Monoisotopic Mass 152.120115 Da nih.gov
Characteristic Fragment Ion (m/z) ~152 (M⁺) May not be base peak msu.edu
Characteristic Fragment Ion (m/z) ~95 Loss of methyl radical msu.edu
Characteristic Fragment Ion (m/z) ~85 Alpha-cleavage fragment msu.edu

Chromatographic Techniques for Purity and Isomer Separation

Chromatographic methods are indispensable for assessing the purity of d-Piperitone and separating it from potential impurities or stereoisomers. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the primary techniques employed.

GC is widely used for analyzing volatile compounds like d-Piperitone, often coupled with Flame Ionization Detection (FID) or Mass Spectrometry (GC-MS) for identification and quantification lupinepublishers.comupt.ro. GC can achieve high resolution, allowing for the separation of this compound from other volatile components in essential oils or synthetic mixtures. Purity levels of >94.0% (GC) are frequently reported for commercial samples vwr.comcarlroth.com.

HPLC, particularly with chiral stationary phases (CSPs), is crucial for separating d-Piperitone from its enantiomer, l-Piperitone (B1209022), and other stereoisomers . Techniques like chiral multidimensional GC-MS have also been utilized to distinguish between enantiomers, showing that this compound in red wines is predominantly in the (R) form nih.gov. The separation of this compound and this compound oxide isomers can be challenging due to co-elution on certain GC columns .

Table 6.3.1: Chromatographic Analysis of this compound

Technique Column Type/Phase Mobile Phase/Carrier Gas Detection Method Typical Application Notes
GC Non-polar (e.g., DB-5MS) Helium or Hydrogen FID or MS Purity assessment, identification lupinepublishers.com
GC Chiral (e.g., Cyclodex B) Helium or Hydrogen FID or MS Enantiomer separation nih.govresearchgate.netfigshare.comperfumerflavorist.comresearchgate.net
HPLC Chiral Stationary Phase (CSP) Hexane/Isopropanol (e.g., 95:5) UV or MS Enantiomeric purity, isomer separation

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy provides information about the functional groups present in d-Piperitone. The characteristic absorption bands help confirm the presence of key structural features, such as the carbonyl group and the carbon-carbon double bond.

d-Piperitone exhibits a strong absorption band for its conjugated carbonyl group (C=O) in the region of 1665–1689 cm⁻¹ researchgate.netcdnsciencepub.com. This is characteristic of an α,β-unsaturated ketone. Additionally, sharp bands associated with the trisubstituted alkene are observed, such as out-of-plane bending vibrations of the alkene hydrogen, typically around 873, 785, and 760 cm⁻¹ cdnsciencepub.com. The C-H stretching vibrations for the aliphatic portions of the molecule are found in the 2850–3000 cm⁻¹ range uc.edulibretexts.org.

Table 6.4.1: Characteristic IR Absorption Frequencies for this compound

Functional Group / Bond Characteristic Absorption (cm⁻¹) Intensity Notes
Carbonyl (C=O) 1665–1689 Strong Conjugated, α,β-unsaturated ketone researchgate.netcdnsciencepub.com
Alkene (C=C) ~1630 Weak-Medium cdnsciencepub.comuc.edu
Alkene C-H Stretch 3100–3000 Medium uc.edulibretexts.org
Alkene C-H Bend (oop) 873, 785, 760 Sharp Trisubstituted alkene cdnsciencepub.com
Aliphatic C-H Stretch 3000–2850 Strong Methyl and methylene (B1212753) groups uc.edulibretexts.org

Chiral Analysis Techniques for Enantiomeric Excess Determination

Given that this compound exists as enantiomers (d-Piperitone and l-Piperitone), chiral analysis is crucial for determining enantiomeric excess (ee) and ensuring stereochemical purity.

Chiral Gas Chromatography (GC) and Chiral High-Performance Liquid Chromatography (HPLC) are the most common methods. Chiral GC, often employing cyclodextrin-based stationary phases, can effectively separate and quantify the enantiomers of this compound nih.govfigshare.comperfumerflavorist.comresearchgate.net. For example, certain cyclodextrin (B1172386) phases have shown selectivity for this compound, identifying it as a pure (+)-enantiomer in some mint oils figshare.com. Chiral HPLC, using specialized chiral stationary phases (CSPs), is also employed for optical resolution, with studies on related compounds like piperitenone (B1678436) oxide achieving enantiomeric excess greater than 98% . Vibrational Circular Dichroism (VCD) or Electronic Circular Dichroism (ECD) coupled with computational simulations can also be used for stereochemical analysis and absolute configuration determination researchgate.net.

Table 6.5.1: Chiral Analysis Methods for this compound

Technique Stationary Phase Type Eluent/Carrier Gas Detection Key Application
Chiral GC Cyclodextrin-based H₂ or He FID/MS Enantiomeric separation and quantification figshare.comperfumerflavorist.comresearchgate.net
Chiral HPLC Chiral Stationary Phase (CSP) Organic Solvents (e.g., Hexane/IPA) UV/MS Enantiomeric excess determination
VCD/ECD N/A N/A Spectroscopic Absolute configuration determination researchgate.net

Compound List

  • d-Piperitone
  • l-Piperitone
  • This compound
  • Piperitenone oxide
  • Piperitenone
  • Pulegone (B1678340)
  • Carvone
  • Menthol (B31143)
  • Menthone
  • Limonene (B3431351)
  • α-Pinene
  • β-Pinene
  • 3-Carene (B45970)
  • β-Caryophyllene
  • Germacrene D
  • α-Terpineol
  • Carvone
  • Trans-Carveol
  • Menthyl acetate
  • Menthofuran
  • Computational Chemistry and Modeling Studies

    Molecular Docking Simulations in Biological Systems

    Molecular docking is a computational technique used to predict the preferred orientation of one molecule to another when bound to each other, typically a small molecule ligand to a protein target. This process is fundamental in drug discovery and understanding molecular recognition, aiming to identify potential binding sites and estimate binding affinities. The methodology often involves algorithms that explore the conformational space of the ligand within the target's active site and employ scoring functions to rank potential binding poses. Software such as AutoDock Vina is commonly utilized for these simulations dergipark.org.tr.

    While specific molecular docking studies focusing exclusively on d-Piperitone against particular biological systems were not detailed in the provided search results, this approach is widely applied to natural products and monoterpenes. For compounds like d-Piperitone, molecular docking can predict how it might interact with various enzymes or receptors, identifying key binding interactions such as hydrogen bonds, van der Waals forces, and hydrophobic contacts researchgate.netresearchgate.netmdpi.comhilarispublisher.com. Such studies are crucial for hypothesizing potential biological roles and guiding further experimental validation.

    Density Functional Theory (DFT) Calculations for Reaction Mechanisms

    Density Functional Theory (DFT) is a powerful quantum mechanical method widely employed to investigate the mechanisms of chemical reactions. It allows for the calculation of molecular structures, reaction energies, and activation barriers, thereby elucidating the step-by-step pathways through which reactions proceed. DFT calculations can accurately model transition states, providing critical information about the kinetics and thermodynamics of a reaction nih.govnih.govkit.edu.

    Specific DFT studies detailing the reaction mechanisms of d-Piperitone were not found within the provided snippets. However, DFT is a standard computational tool for understanding the reactivity of organic molecules, including ketones and cyclic structures. Its application to compounds similar to d-Piperitone would involve modeling potential energy surfaces to identify low-energy reaction pathways, intermediates, and transition states, offering a deep mechanistic understanding of chemical transformations nih.govnih.gov.

    Conformational Analysis of d-Piperitone and its Ligand Interactions

    Conformational analysis involves studying the different spatial arrangements (conformations) that a molecule can adopt due to the rotation around single bonds. Understanding a molecule's conformational landscape is vital, as different conformers can exhibit distinct physical properties and biological activities. This analysis is particularly important when considering how a molecule interacts with other biological entities, such as protein targets or receptors, where specific conformations may be favored for binding.

    While detailed conformational analyses specifically for d-Piperitone were not explicitly presented in the retrieved information, DFT calculations are frequently used to explore these conformational possibilities and identify the most stable structures nih.govnih.gov. For d-Piperitone, understanding its preferred conformations is essential for predicting its binding modes and affinities to biological ligands, thereby shedding light on its potential mechanisms of action and biological effects researchgate.netcaltech.edu.

    Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

    Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that establishes mathematical correlations between the chemical structure of compounds and their biological activities. This method utilizes molecular descriptors – quantitative representations of molecular properties such as size, shape, electronic distribution, and lipophilicity – to build predictive models. QSAR models are instrumental in predicting the activity of novel compounds, optimizing lead candidates, and understanding the structural features that drive biological effects researchgate.netfrontiersin.orgnih.govbiorxiv.org.

    Molecular descriptors for d-Piperitone have been reported, making it amenable to QSAR studies. These descriptors can be used as input variables in QSAR models, often employing machine learning techniques, to predict various biological activities, including potential toxicity or efficacy against specific targets biorxiv.orgnaturalproducts.netsci-hub.se. Although specific QSAR models developed for d-Piperitone were not detailed in the provided snippets, the availability of its structural and physicochemical descriptors lays the groundwork for such predictive analyses. Comparisons with structurally related compounds, such as piperitone (B146419) oxide or piperine, also provide a basis for developing QSAR models that can elucidate structure-activity trends .

    Data Table: Molecular Descriptors of d-Piperitone

    DescriptorValue
    Molecular FormulaC₁₀H₁₆O
    Total Atom Number27
    Heavy Atom Number11
    Aromatic Ring Count0
    Rotatable Bond Count1
    Minimal Number of Rings1
    NP-likeness Score2.34
    Alogp2.57
    TopoPSA17.07
    Fsp³0.70
    Hydrogen Bond Acceptor Count1
    Hydrogen Bond Donor Count0
    Lipinski Hydrogen Bond Acceptor Count1
    Lipinski Hydrogen Bond Donor Count0

    Note: The 'Formal Charge' descriptor was omitted due to a likely error in the source data.

    Compound List:

    d-Piperitone

    this compound

    l-Piperitone (B1209022)

    this compound Oxide

    Piperine

    Menthone

    Acetylfentanyl

    Ecological and Inter Species Research Implications

    Role of d-Piperitone in Plant Defense Mechanisms

    d-Piperitone contributes to plant defense through various biochemical and ecological mechanisms, primarily involving allelopathy, antimicrobial activity, and herbivore deterrence.

    Allelochemical Activity

    While direct evidence for d-piperitone's potent allelopathic effects is limited in some studies, related compounds and plants containing piperitone (B146419) exhibit significant allelochemical activity. In one investigation, this compound did not demonstrate a strong allelopathic effect on pigweed seedlings wikipedia.org. However, Artemisia judaica, a plant that contains this compound, has shown notable allelopathic properties, inhibiting wheat seed germination copernicus.orgpeerj.com. Similarly, Mentha species, which can produce this compound and its derivatives, are recognized for their allelopathic potential, influencing the germination and growth of neighboring plants rsc.org. This suggests that this compound's allelopathic impact might be context-dependent, synergistic with other compounds, or more pronounced in specific plant species or environmental conditions.

    Antimicrobial Properties

    d-Piperitone exhibits antimicrobial activity against a range of bacteria and fungi, contributing to plant defense against pathogens ebi.ac.ukmdpi.com. Studies have indicated that this compound can enhance the efficacy of certain antibiotics against pathogenic bacteria such as Enterobacter cloacae, Staphylococcus aureus, and Escherichia coli researchgate.netrsc.org. For instance, this compound has been shown to reduce the nitroreductase activity in E. cloacae, a mechanism that may contribute to increased antibiotic effectiveness researchgate.net. Essential oils from Satureja macrostema, which contain this compound-derived compounds, have demonstrated antibacterial effects against E. coli and S. aureus nih.gov.

    Herbivore Deterrence

    As a natural insecticide, d-piperitone plays a role in deterring herbivores. It possesses insecticidal properties and is considered a potential natural pesticide ebi.ac.ukmdpi.com. Research has identified this compound as a repellent for certain insects, such as the tea shot hole borer oup.com. Furthermore, related compounds like piperitenone (B1678436) and piperitenone oxide have demonstrated acaricidal and insect antifeedant effects tandfonline.com. Plants known to contain this compound, such as Eucalyptus species, are also recognized for their ability to deter insect herbivores, with compounds like cineole contributing to this defense medchemexpress.com.

    d-Piperitone in Plant-Insect Interactions

    d-Piperitone is implicated in plant-insect interactions through its direct insecticidal and repellent actions and its role as a volatile organic compound emitted by plants.

    Insecticidal and Repellent Actions

    d-Piperitone functions as a repellent and antifeedant agent, directly impacting insect behavior and survival medchemexpress.com. It has demonstrated toxicity towards various developmental stages of insects, including adults, eggs, and larvae of species like Callosobruchus maculatus medchemexpress.comresearchgate.net. The insecticidal action of this compound is thought to involve neurotoxic mechanisms, potentially affecting critical targets such as ion channels or acetylcholinesterase in insects, thereby disrupting their nervous systems mdpi.com. Its efficacy against pests like C. maculatus is notable, with specific LC50 values reported for adulticidal activity medchemexpress.comresearchgate.net.

    Role in Volatile Organic Compound (VOC) Emissions

    Biosynthetic Interplay in Plant Secondary Metabolism

    d-Piperitone is a product of complex plant secondary metabolic pathways, primarily within the monoterpenoid biosynthesis routes. Its formation involves a series of enzymatic conversions, with precursors derived from the isoprenoid pathways.

    Biosynthetic Pathways and Precursors

    d-Piperitone is a monoterpene ketone ebi.ac.ukmdpi.comnih.gov. Its biosynthesis is integrated within the broader pathways of monoterpenoid production, which originate from the methylerythritol phosphate (B84403) (MEP) pathway in plastids mdpi.comfrontiersin.org. Geranyl diphosphate (B83284) (GPP) serves as a primary precursor for monoterpenes, including those leading to this compound nih.govmdpi.com. In some plant species, such as Pelargonium graveolens, (+)-piperitone is proposed to be an intermediate in the synthesis of p-menthane (B155814) monoterpenoids, likely derived from (+)-limonene oup.comnih.gov. The biosynthesis in Mentha species involves intricate steps such as isomerization and epoxidation of intermediates like isopiperitenone (B1196671) and piperitenone researchgate.netnih.gov.

    Key Enzymes Involved

    The synthesis of d-piperitone and related compounds involves several key enzymes. These include enzymes like isopiperitenone reductase, which reduces double bonds, and (+)-cis-isopulegone isomerase, which catalyzes isomerization steps researchgate.netnih.gov. Cytochrome P450 enzymes are also implicated in the epoxidation of intermediates, such as the conversion of piperitenone to piperitenone oxide researchgate.netnih.gov. The precise enzymatic machinery and genetic regulation governing this compound biosynthesis can vary between plant species, contributing to the diverse chemotypes observed in essential oils frontiersin.org.

    Metabolic Context within Monoterpenes

    d-Piperitone is situated within a network of monoterpene biosynthesis, often alongside other related compounds such as piperitenone, piperitenone oxide, and pulegone (B1678340) rsc.orgnih.govfrontiersin.org. These compounds can be interconverted or derived from common precursors, forming intricate metabolic branches. For instance, in Mentha species, the pathways leading to menthol (B31143), menthone, and this compound derivatives are interconnected, with environmental factors and genetic variations influencing the relative accumulation of these metabolites researchgate.netnih.govfrontiersin.org. The study of these biosynthetic interplays is crucial for understanding plant chemical diversity and for potential biotechnological applications in producing valuable monoterpenes.

    Compound List:

    d-Piperitone

    Camphor

    1,8-Cineole

    α-Terpineol

    Borneol

    Spathulenol

    Piperitenone

    Piperitenone Oxide

    this compound Oxide

    Limonene (B3431351)

    α-Pinene

    β-Phellandrene

    δ-Limonene

    Myrcene

    Camphene

    Linalool

    Geraniol

    (-)-Citronellol

    (-)-Menthone

    (-)-Menthol

    (+)-Pulegone

    Sylvane

    Bicyclogermacrene

    Germacrene-D

    Nerolidol

    γ-Terpinene

    Thujone

    Carvone

    Isopulegone

    Isopiperitenone

    (-)-trans-Isopiperitenol (B1216475)

    (-)-trans-Isopiperitenol dehydrogenase

    (-)-Isopiperitenone reductase

    (+)-cis-Isopulegone isomerase

    (+)-Menthofuran Synthase (MFS)

    (+)-Pulegone Reductase (PR)

    (-)-Menthone Dehydrogenase (MD)

    Geranyl Diphosphate (GPP)

    Ethyl cinnamate (B1238496)

    Dillapiole

    Myristicin

    Cardamonin

    Pharmacological and Biological Activity Research

    Antimicrobial Activities

    d-Piperitone has demonstrated notable antimicrobial properties, particularly in enhancing the efficacy of existing antibiotic agents. Its mechanisms of action are a subject of ongoing investigation, focusing on its interaction with bacterial cells and their metabolic processes.

    The antimicrobial mechanisms of d-Piperitone appear to be multifaceted. One significant area of research has been its synergistic interaction with the antibiotic nitrofurantoin against resistant bacteria such as Enterobacter cloacae. auctoresonline.orgnih.gov Studies suggest that d-Piperitone compromises the bacterial resistance to nitrofurantoin. nih.gov

    A key mechanism identified is the inhibition of bacterial enzymes. Research has shown that d-Piperitone can reduce the activity of cell-associated nitroreductase in E. cloacae in a dose-dependent manner. nih.gov This enzyme is responsible for metabolizing nitrofurantoin into inactive compounds, thus contributing to bacterial resistance. auctoresonline.orgnih.gov By inhibiting this enzyme, d-piperitone helps maintain the active, bactericidal form of the antibiotic. nih.gov

    Additionally, it is proposed that d-Piperitone may enhance the permeability of the bacterial membrane. nih.gov This action would allow for increased entry of antibiotics like nitrofurantoin into the bacterial cell, further contributing to its enhanced bactericidal effect. auctoresonline.orgnih.gov The general mechanism for many monoterpenes involves the disruption of the bacterial cytoplasmic membrane, which affects cellular metabolism and integrity. researchgate.net

    Insecticidal and Pest Control Research

    d-Piperitone has been investigated for its potential as a natural insecticide and pest control agent, demonstrating effectiveness through both direct toxicity and behavioral modification.

    d-Piperitone has shown potent fumigant toxicity against several insect species. In studies on the stable fly, Stomoxys calcitrans, d-piperitone was identified as having strong fumigant activity. nih.gov Research has also identified it as a potential fumigant for the control of stored product pests, including the red flour beetle (Tribolium castaneum) and the rice weevil (Sitophilus oryzae). turkishimmunology.org

    **Table 1: Fumigant Toxicity of d-Piperitone against *Stomoxys calcitrans***

    CompoundLC50 (µg/cm³)
    d-Piperitone0.354
    LC50 represents the lethal concentration required to kill 50% of the test population after 24 hours.
    Data sourced from Park et al. (2011). nih.gov

    Beyond its toxic effects, d-piperitone significantly influences insect behavior, primarily acting as a repellent. Field studies have demonstrated its efficacy in repelling the tea shot hole borer, Euwallacea perbrevis, an invasive pest in avocado groves. auctoresonline.org When used in conjunction with lures, d-piperitone significantly reduced the number of beetles captured in traps, with repellency rates ranging from 50% to over 80%. auctoresonline.org This repellent effect was found to be comparable to that of verbenone, another known insect repellent. auctoresonline.org Electroantennography (EAG) studies confirmed that E. perbrevis has a strong olfactory response to d-piperitone. auctoresonline.org

    Table 2: Repellent Effect of d-Piperitone on Tea Shot Hole Borer (Euwallacea perbrevis) Captures

    Field Test SiteMean Reduction in Captures (%)Duration of Significant Repellency
    Site 170.86%10 weeks
    Site 252.40%10 weeks
    Site 373.05%12 weeks
    Site 472.98%12 weeks
    Site 584.70%12 weeks
    Data represents the percentage decrease in beetle captures in traps baited with a lure plus d-piperitone compared to traps with the lure alone.
    Source: Carrillo et al. (2022). auctoresonline.org

    Anthelmintic and Nematicidal Research

    The investigation into d-piperitone's activity against helminths (parasitic worms) and nematodes (roundworms) is limited. While essential oils from plants of the Mentha and Piper genera, which can contain piperitone (B146419), have shown anthelmintic and nematicidal properties, the effects are often attributed to other major components like menthol (B31143), carvone, or piperine. nih.govsemanticscholar.org

    Direct research on isolated this compound for nematicidal activity has not shown positive results. In a study evaluating the essential oil of Cymbopogon schoenanthus against the root-knot nematode Meloidogyne incognita, the oil itself demonstrated toxicity. However, its main component, this compound, failed to show any nematicidal activity when tested alone at a concentration of 500 mg/L. rjpharmacognosy.ir This suggests that the nematicidal effect of the essential oil may be due to other minor components or a synergistic interaction between various constituents, rather than the action of this compound alone. rjpharmacognosy.ir Currently, there is no substantial research indicating that d-piperitone itself is an effective anthelmintic or nematicidal agent.

    Anti-inflammatory and Immunomodulatory Research

    Direct research on the anti-inflammatory and immunomodulatory properties of isolated d-piperitone is not extensively documented. However, studies on essential oils where d-piperitone is the predominant component suggest it may contribute to such activities.

    An investigation into the anti-inflammatory properties of the essential oil from Cymbopogon schoenanthus, which was found to contain 62.0% this compound, demonstrated significant effects in animal models. rjpharmacognosy.ir The presence of this compound was the primary motivation for conducting the anti-inflammatory evaluation. rjpharmacognosy.ir In a carrageenan-induced paw edema test in mice, an established model for acute inflammation, the essential oil significantly reduced swelling at all tested doses. rjpharmacognosy.ir The activity was comparable to that of the non-steroidal anti-inflammatory drug (NSAID) mefenamic acid. rjpharmacognosy.ir These findings suggest that essential oils rich in d-piperitone possess potent anti-inflammatory properties, though the direct action of isolated d-piperitone requires further investigation.

    Table 3: Anti-inflammatory Effect of C. schoenanthus Essential Oil (62.0% this compound) on Carrageenan-Induced Paw Edema in Mice

    TreatmentDose (mg/kg)Paw Edema Inhibition (%) at 3 hours
    C. schoenanthus EO5048.1%
    C. schoenanthus EO10050.9%
    C. schoenanthus EO20055.6%
    Mefenamic Acid3059.3%
    Inhibition percentage is calculated relative to the control group.
    Source: Talaei et al. (2019). rjpharmacognosy.ir

    Anticancer and Antitumor Research

    A comprehensive review of scientific literature reveals a significant gap in research regarding the direct anticancer and antitumor properties of d-Piperitone. Studies investigating its potential to induce apoptosis or necrosis in cancer cell lines are not available in publicly accessible research. The majority of available research focuses on similarly named but structurally distinct compounds, such as piperine, or on complex essential oils where the specific contribution of d-piperitone to any observed cytotoxic activity has not been determined.

    There is currently no available scientific evidence from studies conducted on pure d-Piperitone that details its ability to induce apoptosis or necrosis in cancer cells.

    Antiprotozoal Activities

    There is no scientific literature available that documents any investigation into the antiprotozoal activities of d-Piperitone against parasites such as Leishmania, Trypanosoma, or Plasmodium. Research in this area has focused on other classes of molecules, including different piperidine (B6355638) derivatives, which are not structurally analogous to d-piperitone nih.gov.

    Neuroprotective Activities

    Direct research into the neuroprotective activities of isolated d-Piperitone is not currently available in the scientific literature. While some essential oils that contain this compound have been investigated for neuroprotective effects, the specific contribution of d-piperitone to these activities has not been isolated or quantified.

    Antiallergic Properties

    A thorough search of scientific databases yielded no studies concerning the antiallergic properties of d-Piperitone. There is no available research on its potential to inhibit histamine release or stabilize mast cells.

    Antioxidant Properties

    The antioxidant potential of d-Piperitone is primarily inferred from studies on essential oils in which it is a component. For instance, essential oils from various mint species (Mentha) that contain this compound have demonstrated free-radical scavenging capacity in 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assays nih.gov. Similarly, the essential oil of Satureja macrostema, which contains this compound derivatives like trans-piperitone epoxide and cis-piperitone epoxide as major components, has shown notable antioxidant activity mdpi.com. One study noted that the antioxidant capacity of certain Mentha essential oils was attributed to components including this compound oxide and piperitenone (B1678436) oxide nih.gov.

    Phytotoxic Effects

    Research into the biological activities of d-Piperitone, a natural monoterpene ketone, has revealed notable phytotoxic and allelopathic properties. These effects manifest as the inhibition of germination and growth in various plant species, suggesting its potential as a natural herbicide. The phytotoxicity is generally dose-dependent and varies among different target species.

    Studies involving essential oils rich in this compound have demonstrated significant inhibitory effects on both germination and radical elongation. For instance, essential oils from certain chemotypes of Mentha pulegium, containing this compound as a major constituent (ranging from 80.3% to 89.4%), have shown moderate phytotoxic activity. mdpi.com At a concentration of 100 µg/mL, these oils inhibited the germination of Raphanus sativus (radish) and the radicle elongation of Lactuca sativa (lettuce). mdpi.com Further research highlighted that essential oil rich in this compound (96.5%) significantly affected the germination of Solanum lycopersicum (tomato) seeds. mdpi.com

    The inhibitory action of d-Piperitone extends beyond seed germination to affect cellular growth and proliferation in other photosynthetic organisms. Investigations on the green microalga Dunaliella salina have shown that this compound has a negative impact on cell growth and viability. nih.gov An increase in this compound concentration leads to a significant decrease in cell counts. nih.gov Specifically, at concentrations above 2.5 µg/mL, this compound exerted a substantial negative effect on the growth of D. salina cells. nih.gov This suggests that the compound may interfere with fundamental cellular processes such as cell cycle progression. It has been proposed that monoterpenes like this compound could disrupt the dynamicity of microtubules, leading to an arrest of the cell cycle. nih.gov

    The mechanisms underlying the phytotoxicity of monoterpenes like d-Piperitone are multifaceted. A primary mode of action is the disruption of cell membrane integrity. mdpi.com Being lipophilic, these compounds can penetrate and accumulate in the lipid bilayer of plant cell membranes, altering their fluidity and permeability. This can lead to increased electrolyte leakage and oxidative stress, ultimately damaging membrane structures. mdpi.com Furthermore, monoterpenes can affect mitochondrial function, potentially by uncoupling oxidative phosphorylation and inhibiting ATP synthase, which would drastically reduce cellular energy production. nih.gov

    The following tables provide a summary of the observed phytotoxic effects of this compound from key research studies.

    Table 1: Phytotoxic Effects of this compound-Rich Essential Oil on Seed Germination and Growth

    Target SpeciesConcentrationObserved Effect
    Lactuca sativa (Lettuce)100 µg/mLInhibition of radicle elongation mdpi.com
    Raphanus sativus (Radish)100 µg/mLInhibition of germination mdpi.com
    Solanum lycopersicum (Tomato)100 µg/mLInhibition of germination mdpi.com

    Table 2: Effect of this compound on the Growth of Dunaliella salina

    This compound ConcentrationEffect on Cell Count
    Increasing from 0 to 2.5 µg/mLSignificant decrease in cell numbers nih.gov
    > 2.5 µg/mLExtensive negative effect on growth and viability nih.gov

    Future Research Directions and Emerging Applications

    Advanced Synthetic Strategies for Complex d-Piperitone Analogues

    Deeper Mechanistic Elucidation of Biological Activities

    While d-piperitone is known to possess various biological activities, a deeper understanding of the underlying molecular mechanisms is a key area for future investigation. For instance, piperitone (B146419) has been shown to induce both phase I and phase II drug-metabolizing enzymes, such as glutathione (B108866) S-transferase (GST). nii.ac.jp Future studies will likely employ advanced biochemical and molecular biology techniques to identify the specific cellular targets and signaling pathways modulated by d-piperitone. Research could focus on its interaction with nuclear receptors like Nrf2, which is a key regulator of the antioxidant response and phase II enzyme expression. Furthermore, the derivative this compound oxide has been found to reduce the expression of PCSK9, a protein involved in cholesterol regulation, suggesting a potential role in cardiovascular health. nih.gov Elucidating these mechanisms at a molecular level is essential for validating the therapeutic potential of d-piperitone and its analogues and for identifying potential biomarkers for their activity.

    Exploration of Novel Biotransformation Pathways

    The metabolic fate of d-piperitone in various organisms is another critical area of research. Understanding its biotransformation pathways is crucial for predicting its efficacy, potential toxicity, and pharmacokinetic profile in therapeutic applications. Studies in Mentha x piperita have initiated the exploration of its conversion into other monoterpenes. researchgate.net Future research will likely involve the use of in vitro systems with liver microsomes and in vivo animal models to identify the full spectrum of metabolites. nih.gov Advanced analytical techniques such as high-resolution mass spectrometry and NMR will be instrumental in identifying and characterizing novel metabolites. doi.org There is also potential to explore microbial biotransformation, where microorganisms are used to generate unique derivatives of d-piperitone that are difficult to synthesize chemically. This could lead to the discovery of novel compounds with enhanced biological activities. The metabolism of related piperidine (B6355638) rings often involves N-oxidation, hydroxylation, and ring cleavage, suggesting that similar, yet undiscovered, pathways may exist for d-piperitone-containing compounds. researchgate.netresearchgate.net

    Integrated Omics Approaches in Biosynthesis Research

    The biosynthesis of d-piperitone in plants like Mentha species presents an opportunity for optimization through integrated "omics" approaches. While the general pathway is known, the specific regulatory networks controlling the flux towards d-piperitone are not fully understood. Future research will likely involve a combination of genomics, transcriptomics, proteomics, and metabolomics to create a comprehensive model of its biosynthesis. nih.gov For example, transcriptomic analysis of d-piperitone-accumulating tissues can identify the specific genes and transcription factors involved in its production. frontiersin.org Metabolomic profiling can provide a detailed picture of the metabolic network and help identify potential bottlenecks in the pathway. mdpi.com This integrated approach will not only enhance our fundamental understanding of monoterpene biosynthesis but also provide valuable tools for metabolic engineering to increase the production of d-piperitone in plants or microbial hosts. nih.gov

    Development of Sustainable Production Methods

    There is a growing demand for sustainable methods for the production of natural compounds like d-piperitone. Currently, it is primarily obtained through extraction from plants such as Eucalyptus dives or through chemical synthesis. wikipedia.org Future research will focus on developing more environmentally friendly and economically viable production platforms. One promising avenue is the use of metabolically engineered microorganisms, such as Saccharomyces cerevisiae or Escherichia coli, to produce d-piperitone from simple sugars. longdom.orgresearchgate.netnih.gov This would involve transferring the relevant biosynthetic genes from plants into these microbial hosts and optimizing their metabolic pathways for high-yield production. Another approach is the development of plant cell culture systems or hairy root cultures, which can provide a controlled environment for the production of d-piperitone, independent of climatic conditions. mdpi.com These biotechnological approaches offer the potential for a continuous and sustainable supply of d-piperitone for various applications.

    Targeted Therapeutic Development Based on d-Piperitone Scaffolds

    The chemical structure of d-piperitone, particularly its piperidine-like core, makes it an attractive scaffold for the development of new therapeutic agents. researchgate.net The piperidine and related heterocyclic scaffolds are considered "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets. nih.govresearchgate.netresearchgate.netdovepress.commdpi.com Future research will focus on using d-piperitone as a starting material to synthesize novel compounds with potential applications in areas such as cancer, infectious diseases, and neurological disorders. By modifying the d-piperitone scaffold, medicinal chemists can fine-tune its physicochemical properties to improve drug-like characteristics such as solubility, bioavailability, and metabolic stability. dovepress.com The development of d-piperitone-based compound libraries for high-throughput screening against various disease targets is a promising strategy for discovering new lead compounds for drug development.

    Q & A

    Basic Research Questions

    Q. What analytical methods are most reliable for identifying and quantifying d-Piperitone in complex mixtures?

    • Methodology : Combine gas chromatography-mass spectrometry (GC-MS) with chiral stationary phases to resolve enantiomeric impurities. Calibrate using synthetic standards validated via nuclear magnetic resonance (NMR) spectroscopy. Cross-reference retention indices with published databases (e.g., NIST Chemistry WebBook) to confirm identity .
    • Experimental Design : Include internal standards (e.g., n-alkanes) for retention time locking and perform triplicate injections to assess reproducibility. Report limits of detection (LOD) and quantification (LOQ) to ensure data robustness .

    Q. How can d-Piperitone be synthesized with high enantiomeric purity for pharmacological studies?

    • Methodology : Use asymmetric hydrogenation of pulegone derivatives with transition-metal catalysts (e.g., Ru-BINAP complexes). Monitor reaction progress via thin-layer chromatography (TLC) and optimize reaction conditions (temperature, solvent polarity) to minimize racemization. Purify via fractional distillation or recrystallization .
    • Data Validation : Characterize products using polarimetry and chiral HPLC to confirm enantiomeric excess (>98%). Compare optical rotation values with literature data (e.g., [α]D = +48.05° for d-Piperitone) .

    Q. What solvent systems are optimal for stabilizing d-Piperitone during extraction from natural sources?

    • Methodology : Test solvents with varying polarities (hexane, ethyl acetate, methanol) using Soxhlet extraction. Assess stability via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and quantify degradation products via GC-MS. Include antioxidants (e.g., BHT) in storage buffers to prevent oxidation .

    Advanced Research Questions

    Q. How do stereochemical variations in d-Piperitone derivatives impact their biological activity in enzyme inhibition assays?

    • Experimental Design : Synthesize enantiomerically pure derivatives (e.g., isomenthone, neomenthol) and evaluate IC50 values against target enzymes (e.g., acetylcholinesterase). Use molecular docking simulations to correlate stereochemistry with binding affinity. Validate results with kinetic assays (e.g., Lineweaver-Burk plots) .
    • Contradiction Analysis : Address discrepancies in literature IC50 values by standardizing assay conditions (pH, temperature, substrate concentration) and reporting statistical confidence intervals .

    Q. What strategies resolve contradictions in reported NMR chemical shifts for d-Piperitone across different laboratories?

    • Methodology : Conduct interlaboratory studies using identical samples and standardized parameters (e.g., 500 MHz spectrometer, CDCl3 solvent, TMS reference). Publish raw data in open-access repositories for cross-validation. Use quantum mechanical calculations (DFT) to predict shifts and identify systematic errors .

    Q. How can researchers design experiments to elucidate the metabolic pathways of d-Piperitone in mammalian systems?

    • Framework : Apply the PICOT framework:

    • P opulation: Rat hepatocytes;
    • I ntervention: d-Piperitone exposure (0.1–10 μM);
    • C omparison: Untreated controls;
    • O utcome: Metabolite profiling via LC-HRMS;
    • T ime: 24-hour incubation .
      • Data Synthesis : Use isotopic labeling (e.g., 13C-d-Piperitone) to trace biotransformation pathways. Integrate metabolomics data with enzyme inhibition assays to identify rate-limiting steps .

    Q. What computational models best predict the physicochemical properties of d-Piperitone for environmental fate studies?

    • Methodology : Compare quantitative structure-activity relationship (QSAR) models (e.g., EPI Suite, VEGA) to experimental logP and Henry’s law constants. Validate predictions with laboratory measurements (e.g., shake-flask method for logP). Address model limitations by incorporating solvation-free energy calculations .

    Methodological Guidelines

    • Reproducibility : Follow the Beilstein Journal’s experimental reporting standards: document catalyst batches, solvent purification methods, and spectrometer calibration protocols .
    • Ethical Compliance : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when designing studies involving animal models or human cell lines .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.